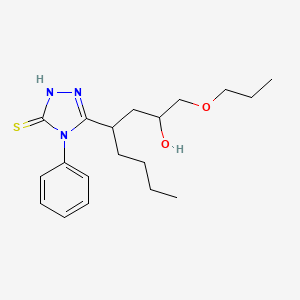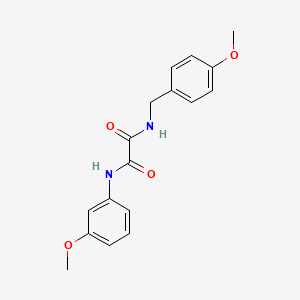
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol, also known as MPPO, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPO is a member of the triazole family of compounds, which are known for their diverse biological activities and potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol is not yet fully understood, but it is believed to involve its ability to modulate the activity of certain enzymes and signaling pathways in cells. In particular, 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include its ability to reduce oxidative stress and inflammation, as well as its potential to modulate the activity of certain neurotransmitters and signaling pathways in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol in scientific research is its diverse range of potential applications, as well as its relatively simple synthesis method. However, one limitation of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol is that its exact mechanism of action is not yet fully understood, which may make it more difficult to design experiments that target specific pathways or mechanisms.
Direcciones Futuras
There are a number of potential future directions for research on 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol, including further studies on its neuroprotective and anticancer properties, as well as investigations into its potential therapeutic applications in other areas such as cardiovascular disease and inflammation. Additionally, further studies on the exact mechanism of action of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol may help to identify new targets for drug discovery and development.
Métodos De Síntesis
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol can be synthesized using a variety of methods, including the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with propargyl alcohol and 2-octanol in the presence of a catalyst such as copper(II) acetate. The resulting product can then be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. In particular, 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as potential anticancer activity through its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-(2-hydroxy-1-propoxyoctan-4-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-3-5-9-15(13-17(23)14-24-12-4-2)18-20-21-19(25)22(18)16-10-7-6-8-11-16/h6-8,10-11,15,17,23H,3-5,9,12-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPFKWMFOOPVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(COCCC)O)C1=NNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5057192.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)
![4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5057228.png)
![(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5057236.png)

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5057245.png)
![5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5057253.png)

methyl]phosphonate](/img/structure/B5057277.png)
![3-[3-({imino[2-(2-thienylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5057280.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)